6-(3-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Description
6-(3-Chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H23ClN6O3 and its molecular weight is 430.89. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
The compound belongs to a class of molecules that have been explored for their chemical reactivity and potential to undergo modifications leading to new pharmacologically active derivatives. For instance, research on similar imidazole derivatives has shown their versatility in chemical synthesis. A study highlighted the aminomethylation of imidazoheterocycles with morpholine, showcasing the potential for creating aminomethylated derivatives under mild conditions, which is relevant for synthesizing compounds with improved pharmacological profiles (Mondal, Samanta, Singsardar, & Hajra, 2017).
Biological Activity
Research has extensively explored the biological activities of imidazole derivatives, given their structural similarity to many biomolecules. Compounds with similar structures have been evaluated for their anti-inflammatory, analgesic, and antiproliferative properties, indicating the potential for the compound to serve as a lead compound in drug discovery. For example, a study on the synthesis, characterization, and evaluation of novel quinazolinone derivatives as anti-inflammatory and analgesic agents reflects the interest in such compounds for therapeutic applications (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Antiproliferative Activity
Another area of interest is the antiproliferative activity against various cancer cell lines, which is crucial for developing new anticancer drugs. The design and synthesis of 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones have shown significant antiproliferative activity, suggesting that structural analogs, including the compound , could be potent anticancer agents (Liu, Zhang, Zhang, & Yan, 2018).
Properties
IUPAC Name |
6-(3-chlorophenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3/c1-23-17-16(18(28)27(20(23)29)6-5-24-9-11-30-12-10-24)26-8-7-25(19(26)22-17)15-4-2-3-14(21)13-15/h2-4,13H,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPABJDXJVEWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCN(C4=N2)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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